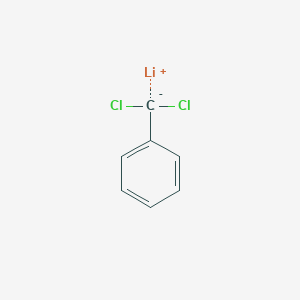
Lithium dichloro(phenyl)methanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium dichloro(phenyl)methanide is an organolithium compound that features a lithium atom bonded to a carbon atom, which is further bonded to two chlorine atoms and a phenyl group. This compound is of significant interest in organic synthesis due to its reactivity and utility in forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: Lithium dichloro(phenyl)methanide can be synthesized through the reaction of phenyl lithium with dichloromethane. The reaction typically occurs in an anhydrous ether solvent at low temperatures to prevent side reactions. The general reaction is as follows:
PhLi+CH2Cl2→LiC(Cl2Ph)
Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where the reagents are mixed under controlled conditions. The reaction is carried out in a solvent such as diethyl ether or tetrahydrofuran (THF) to stabilize the reactive intermediates. The product is then purified through distillation or crystallization.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the lithium atom is replaced by other nucleophiles.
Addition Reactions: It can participate in addition reactions with electrophiles, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Such as alkyl halides or aryl halides.
Electrophiles: Such as carbonyl compounds (aldehydes, ketones).
Major Products:
Substitution Products: When reacted with alkyl halides, the major products are alkyl-substituted phenylmethanes.
Addition Products: When reacted with carbonyl compounds, the major products are alcohols after hydrolysis.
科学的研究の応用
Lithium dichloro(phenyl)methanide is widely used in scientific research due to its versatility:
Chemistry: It is used as a reagent in organic synthesis for forming carbon-carbon bonds.
Biology: It can be used to modify biological molecules for studying biochemical pathways.
Industry: It is used in the production of polymers and other advanced materials.
作用機序
The mechanism of action of lithium dichloro(phenyl)methanide involves the nucleophilic attack of the carbon-lithium bond on electrophilic centers. The lithium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity is utilized in various synthetic transformations to form complex organic molecules.
類似化合物との比較
Phenyl lithium: Similar in reactivity but lacks the chlorine atoms.
Dichloromethane: Used as a reagent to form lithium dichloro(phenyl)methanide.
Lithium phenylacetylide: Another organolithium compound with different reactivity due to the presence of an acetylide group.
Uniqueness: this compound is unique due to the presence of both chlorine atoms and a phenyl group, which imparts distinct reactivity patterns compared to other organolithium compounds. This makes it particularly useful in specific synthetic applications where selective reactivity is required.
特性
CAS番号 |
3141-47-7 |
|---|---|
分子式 |
C7H5Cl2Li |
分子量 |
167.0 g/mol |
IUPAC名 |
lithium;dichloromethylbenzene |
InChI |
InChI=1S/C7H5Cl2.Li/c8-7(9)6-4-2-1-3-5-6;/h1-5H;/q-1;+1 |
InChIキー |
MBSUNQAKKKEWNB-UHFFFAOYSA-N |
正規SMILES |
[Li+].C1=CC=C(C=C1)[C-](Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


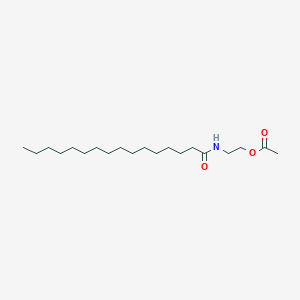
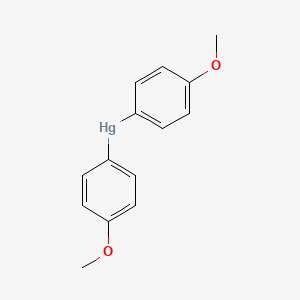
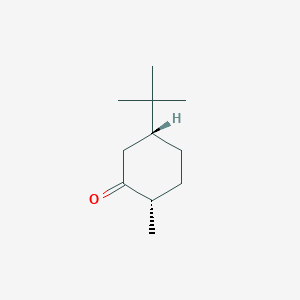

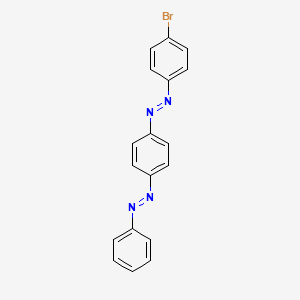
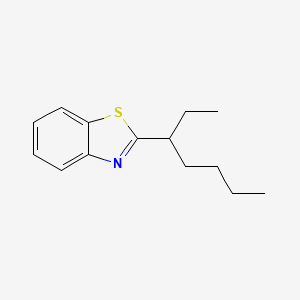
![1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione](/img/structure/B14741459.png)
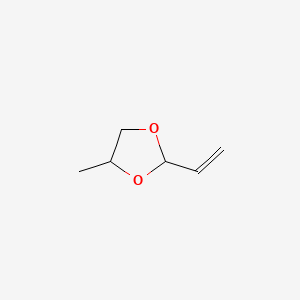
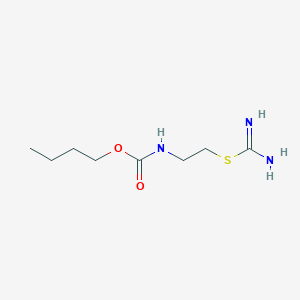
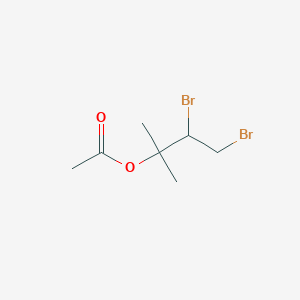
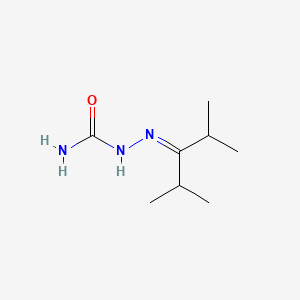
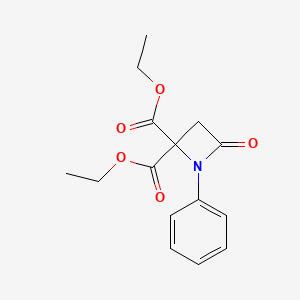
![N-[dimethylamino(tributylstannyloxy)phosphoryl]-N-methylmethanamine](/img/structure/B14741497.png)
![1-[2-(Methylselanyl)phenyl]ethan-1-one](/img/structure/B14741500.png)
